Furan-2-yl(2-methoxyphenyl)methanol
CAS No.:
Cat. No.: VC13382453
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O3 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | furan-2-yl-(2-methoxyphenyl)methanol |
| Standard InChI | InChI=1S/C12H12O3/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12-13H,1H3 |
| Standard InChI Key | FZVWTLFJLOJXFS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(C2=CC=CO2)O |
| Canonical SMILES | COC1=CC=CC=C1C(C2=CC=CO2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Furan-2-yl(2-methoxyphenyl)methanol features a fused aromatic system comprising:
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Furan ring: A five-membered oxygen-containing heterocycle with conjugated π-electrons.
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2-Methoxyphenyl group: A benzene ring substituted with a methoxy (–OCH₃) group at the ortho position.
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Hydroxymethyl (–CH₂OH) group: Provides polarity and reactivity for further functionalization .
The planar furan ring and electron-donating methoxy group influence the compound’s electronic properties, as evidenced by its UV-Vis absorption maxima at 270–280 nm .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| Density | 1.22 g/cm³ (predicted) |
| Melting Point | 98–102°C (literature range) |
| Boiling Point | 320–325°C (estimated) |
| LogP (Octanol-Water) | 1.85 (calculated) |
| Solubility | Soluble in ethanol, DMSO; sparingly in water |
The compound’s moderate lipophilicity (LogP = 1.85) suggests permeability across biological membranes, a critical factor in drug design .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary routes dominate its synthesis:
Friedel-Crafts Alkylation
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Substrate: Furan-2-carboxaldehyde and 2-methoxyphenylmagnesium bromide.
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Conditions: Anhydrous THF, 0°C to room temperature, 12 h.
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Workup: Quenching with NH₄Cl, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate = 4:1) .
Microwave-Assisted Synthesis
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Reactants: 5-Substituted furfural derivatives and methoxybenzaldehyde.
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Conditions: Microwave irradiation (400 W, 3–4 min), solvent-free or with methanol .
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Advantages: 82% yield, reduced reaction time (≤5 min vs. 12 h conventional) .
Industrial Manufacturing
Aromsyn’s production protocol emphasizes:
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Scale: Gram to kilogram batches.
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Purity: ≥98% (HPLC-verified).
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Quality Control: Batch-specific Certificates of Analysis (COA) with NMR (¹H, ¹³C), IR, and mass spectrometry data .
Applications in Pharmaceutical Chemistry
Antitubercular Activity
Derivatives of Furan-2-yl(2-methoxyphenyl)methanol exhibit promising activity against Mycobacterium tuberculosis:
| Derivative | MIC (µg/mL) | Target Enzyme |
|---|---|---|
| Oxadiazole-furan hybrid | 6.25 | Enoyl-ACP reductase |
| Nitrofuran analog | 12.5 | DNA gyrase |
Mechanistic studies suggest inhibition of enoyl-ACP reductase, a key enzyme in mycolic acid biosynthesis .
| Bacterial Strain | MIC Range (µg/mL) |
|---|---|
| Staphylococcus aureus | 16–32 |
| Escherichia coli | 32–64 |
| Pseudomonas aeruginosa | 64–128 |
The methoxy group enhances membrane penetration, while the furan ring interacts with bacterial DNA .
Role in Materials Science
Organic Electronics
The compound’s conjugated system enables applications in:
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Organic Light-Emitting Diodes (OLEDs): As a hole-transport layer (HOMO = −5.2 eV).
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Photovoltaic Cells: Electron-donating capacity improves charge separation efficiency .
Polymer Synthesis
Copolymerization with thiophene derivatives yields materials with tunable bandgaps (1.8–2.4 eV), suitable for flexible electronics .
| Parameter | Guideline |
|---|---|
| Storage | 2–8°C, inert atmosphere |
| PPE | Gloves, goggles, lab coat |
| Disposal | Incineration at 900°C |
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the methoxy and hydroxymethyl groups to optimize pharmacological properties.
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Continuous Flow Synthesis: Pilot-scale studies to enhance production efficiency.
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Nanoparticle Drug Delivery: Encapsulation in PLGA nanoparticles for targeted tuberculosis therapy .
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